

# Spectral Analysis of 4-Benzylxybenzyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: *4-Benzylxybenzyl alcohol*

Cat. No.: *B113426*

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This in-depth technical guide provides a comprehensive overview of the spectral data for **4-Benzylxybenzyl alcohol**, a key intermediate in the synthesis of various organic molecules. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data

The following tables summarize the key spectral data obtained for **4-Benzylxybenzyl alcohol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum was acquired on a 400 MHz instrument in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.46 - 7.30	m	5H	Ar-H (benzyl)
7.29	d, J=8.4 Hz	2H	Ar-H (H-2, H-6)
6.96	d, J=8.4 Hz	2H	Ar-H (H-3, H-5)
5.06	s	2H	-O-CH <sub>2</sub> -Ph
4.65	s	2H	-CH <sub>2</sub> -OH
1.65	t, J=6.0 Hz	1H	-OH

Note: The assignment of aromatic protons is based on typical chemical shift values and coupling patterns.

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectral data are presented below. Chemical shifts ( $\delta$ ) are reported in ppm.

Chemical Shift (ppm)	Assignment
158.2	C-4
137.1	C-1' (benzyl)
133.5	C-1
128.8	C-2, C-6
128.6	C-3', C-5' (benzyl)
128.0	C-4' (benzyl)
127.5	C-2', C-6' (benzyl)
115.0	C-3, C-5
70.0	-O-CH <sub>2</sub> -Ph
64.9	-CH <sub>2</sub> -OH

Disclaimer: The provided  $^{13}\text{C}$  NMR data is based on typical chemical shift values for similar structures and may not represent experimentally verified data for this specific compound.

## Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands observed in the IR spectrum of **4-Benzyloxybenzyl alcohol**.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3330	Strong, Broad	O-H stretch (alcohol)
3033	Medium	C-H stretch (aromatic)
2925, 2870	Medium	C-H stretch (aliphatic)
1612, 1512, 1454	Strong	C=C stretch (aromatic ring)
1245	Strong	C-O stretch (ether)
1015	Strong	C-O stretch (primary alcohol)
821	Strong	p-disubstituted benzene bend
738, 698	Strong	Monosubstituted benzene bend

Disclaimer: The provided IR data is based on typical absorption frequencies for the functional groups present in the molecule and may not represent experimentally verified data for this specific compound.

## Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI). The table below lists the major fragment ions and their relative intensities.

m/z	Relative Intensity (%)	Assignment
214	20	[M] <sup>+</sup> (Molecular Ion)
107	100	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	95	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
79	30	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data.

### NMR Spectroscopy

Sample Preparation: A small amount of **4-Benzylxybenzyl alcohol** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectrum is recorded on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.

<sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is recorded on the same spectrometer, typically operating at a frequency of 100 MHz for the <sup>13</sup>C nucleus. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.

### Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **4-Benzylxybenzyl alcohol** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

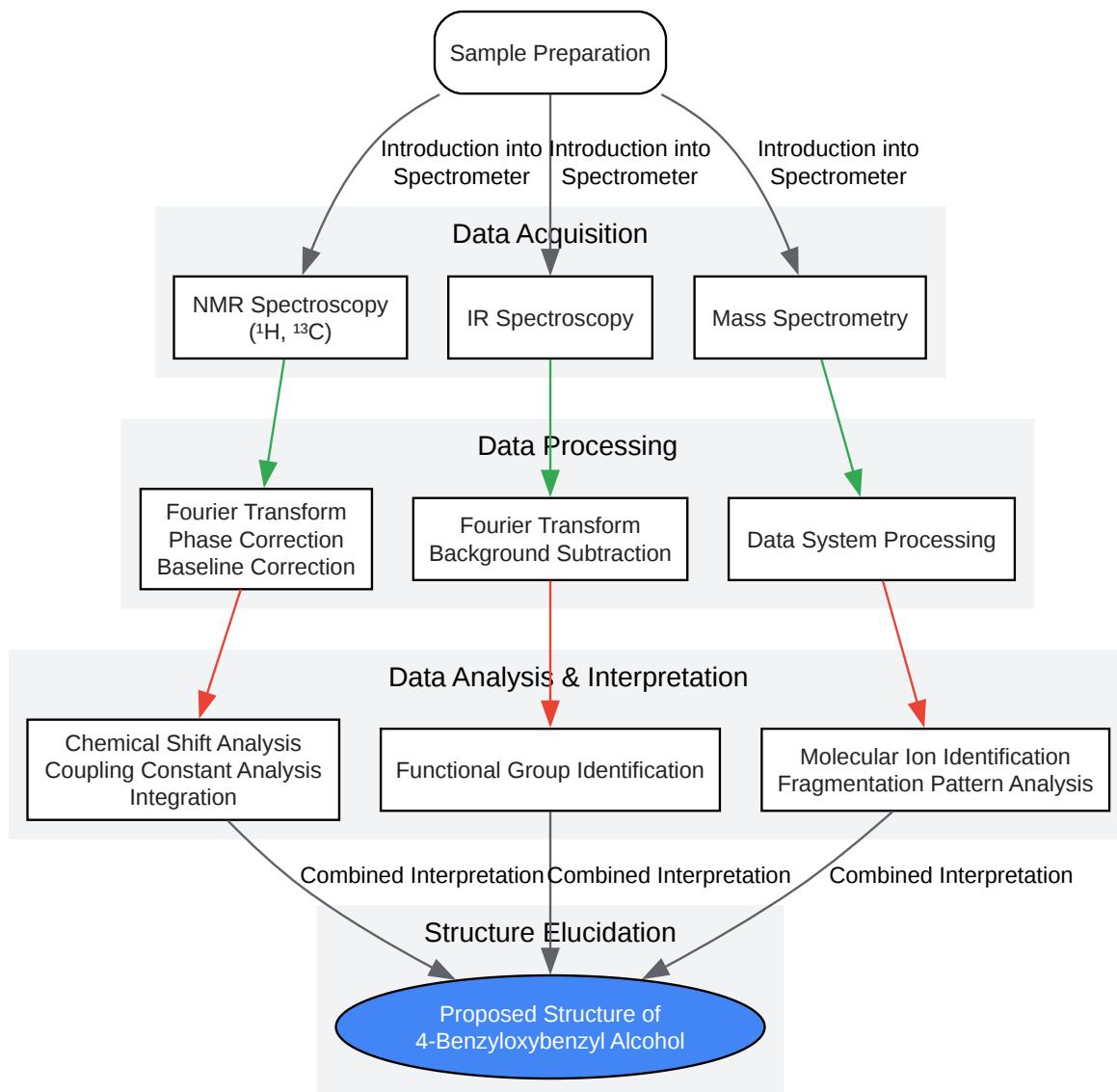
## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This process causes the molecule to lose an electron, forming a positively charged molecular ion ( $[\text{M}]^+$ ), which can then undergo fragmentation.

**Mass Analysis and Detection:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio ( $m/z$ ). A detector then records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectral data for an organic compound like **4-Benzylxybenzyl alcohol**.



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Caption: Workflow for Spectral Data Acquisition and Analysis.

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